molecular formula C17H16N2O5S B11014310 ethyl (2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11014310
M. Wt: 360.4 g/mol
InChI Key: DWGPLSFYJGADJQ-GQCTYLIASA-N
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Description

ETHYL 2-(2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is a complex organic compound that features a benzodioxole moiety, a thiazole ring, and an ethyl acetate group.

Preparation Methods

The synthesis of ETHYL 2-(2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

ETHYL 2-(2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-(2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE involves the inhibition of tubulin polymerization. This leads to the disruption of microtubule dynamics, causing mitotic arrest and subsequent apoptosis in cancer cells. The compound targets the tubulin protein, interfering with its ability to form microtubules, which are essential for cell division .

Comparison with Similar Compounds

ETHYL 2-(2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE can be compared with other similar compounds such as:

ETHYL 2-(2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE stands out due to its unique combination of functional groups and its potent biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H16N2O5S

Molecular Weight

360.4 g/mol

IUPAC Name

ethyl 2-[2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C17H16N2O5S/c1-2-22-16(21)8-12-9-25-17(18-12)19-15(20)6-4-11-3-5-13-14(7-11)24-10-23-13/h3-7,9H,2,8,10H2,1H3,(H,18,19,20)/b6-4+

InChI Key

DWGPLSFYJGADJQ-GQCTYLIASA-N

Isomeric SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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